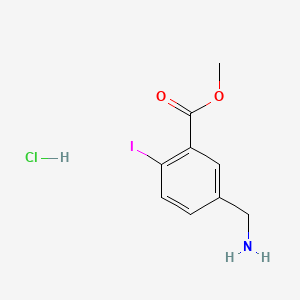
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom, an aminomethyl group, and a methyl ester group attached to a benzoate ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various biological and medicinal applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride typically involves a multi-step process. One common method includes the iodination of methyl 2-aminobenzoate followed by the introduction of the aminomethyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Subsequent steps may involve the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide or potassium fluoride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.
科学研究应用
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
Methyl 2-iodobenzoate: Lacks the aminomethyl group, making it less versatile in biological applications.
Methyl 5-(Aminomethyl)-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
Methyl 5-(Aminomethyl)-2-chlorobenzoate: Contains a chlorine atom, offering different chemical and biological properties compared to the iodine-containing compound.
Uniqueness
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride stands out due to the presence of the iodine atom, which can enhance its reactivity and binding interactions. This makes it a valuable compound for specific applications where halogen bonding and other iodine-related properties are advantageous.
属性
分子式 |
C9H11ClINO2 |
|---|---|
分子量 |
327.54 g/mol |
IUPAC 名称 |
methyl 5-(aminomethyl)-2-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10INO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H |
InChI 键 |
ZNSJSVSSMOUOKD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)CN)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















